Roussin's black salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

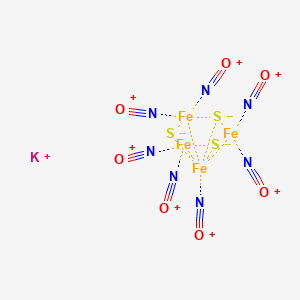

Structure

2D Structure

Properties

CAS No. |

37305-51-4 |

|---|---|

Molecular Formula |

Fe4KN7O7S3+2 |

Molecular Weight |

568.7 g/mol |

IUPAC Name |

potassium;azanylidyneoxidanium;iron;trisulfide |

InChI |

InChI=1S/4Fe.K.7NO.3S/c;;;;;7*1-2;;;/q;;;;8*+1;3*-2 |

InChI Key |

ARYGRUKSEUWFGF-UHFFFAOYSA-N |

Canonical SMILES |

N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[K+].[Fe].[Fe].[Fe].[Fe] |

Origin of Product |

United States |

Historical Context and Initial Characterization of Iron Sulfur Nitrosyl Cluster Compounds

The journey into the world of iron-sulfur-nitrosyl clusters began in 1858 with the pioneering work of the French chemist François-Zacharie Roussin. ontosight.aiwikipedia.org Through the reaction of iron(II) sulfate (B86663) with sodium nitrite (B80452) and sulfur, Roussin synthesized not only the titular black salt but also a related compound, Roussin's red salt. ontosight.aiwikipedia.org This marked the first synthesis of an iron-sulfur cluster, a class of compounds now recognized for their vital roles in biological systems. wikipedia.orgdokumen.pub

Initial characterization of Roussin's black salt was limited by the analytical techniques of the era. However, its distinct black color and its formulation as KFe₄S₃(NO)₇ hinted at a complex polynuclear structure. wikipedia.org It wasn't until much later, with the advent of modern analytical methods such as single-crystal X-ray diffraction, that the intricate structure of the [Fe₄S₃(NO)₇]⁻ anion was fully elucidated. researchgate.net This revealed a corner-vacant cubane-like structure, a novel arrangement at the time. wikipedia.org

The synthesis of this compound can also be achieved through the conversion of Roussin's red salt under mildly acidic conditions, a reaction that is reversible upon alkalization. wikipedia.orgwikiwand.com This interconversion highlights the delicate equilibrium that governs the formation and stability of these early iron-sulfur-nitrosyl clusters.

Fundamental Significance Within Polynuclear Iron Sulfur and Nitrosyl Coordination Chemistry

Traditional Synthetic Pathways for the [Fe₄S₃(NO)₇]⁻ Anion

The original synthesis of this compound was developed by Zacharie Roussin in 1858. ontosight.aiwikipedia.org The traditional method involves the reaction of an iron(II) salt, typically iron(II) sulfate (B86663), with a nitrite (B80452) source, such as sodium nitrite or nitrous acid, and a sulfide source, like potassium sulfide, in an aqueous solution. wikipedia.orgwikiwand.com This pathway assembles the complex [Fe₄S₃(NO)₇]⁻ anion from simple inorganic precursors in a single pot reaction.

| Reactant | Function | Example Compound |

| Iron Salt | Provides the iron core of the cluster | Iron(II) Sulfate (FeSO₄) |

| Nitrite Source | Provides the nitrosyl (NO) ligands | Sodium Nitrite (NaNO₂) |

| Sulfide Source | Provides the bridging sulfur atoms | Potassium Sulfide (K₂S) |

| Solvent | Reaction Medium | Water (H₂O) |

This interactive table summarizes the components of the traditional synthesis.

Conversion Pathways Involving Roussin's Red Salt Anion as a Precursor

This compound can also be synthesized from a related iron-sulfur nitrosyl cluster, Roussin's red salt, which possesses the dianion [Fe₂S₂(NO)₄]²⁻. wikipedia.orgnih.gov The conversion of the red salt to the black salt is achieved by acidifying the reaction solution. wikipedia.orgwikiwand.com This transformation is reversible; upon alkalization of a solution containing the black salt anion, it converts back to Roussin's red salt. wikipedia.orgwikiwand.comwikipedia.org

The conversion can also be induced photochemically. The photolysis of the red Roussinate anion, Fe₂S₂(NO)₄²⁻, in an aerobic aqueous solution leads to the quantitative formation of the black Roussinate anion, Fe₄S₃(NO)₇⁻. acs.org Flash photolysis studies have shown that this process involves the photodissociation of a nitric oxide (NO) ligand to form an intermediate, believed to be Fe₂S₂(NO)₃²⁻, which is a likely precursor to the final [Fe₄S₃(NO)₇]⁻ product. capes.gov.br

Rational Design and Synthesis of Modified Heptanitrosyltri-μ3-thiotetraferrate(1-) Analogues

The fundamental [Fe₄S₃(NO)₇]⁻ structure can be modified to produce a range of analogues with tailored properties. These modifications often involve substituting the counter-ion or ligands, leading to changes in solubility, stability, and reactivity.

A facile coordination-precipitation method has been developed to synthesize insoluble metal Roussin's black salts (Me-RBSs). researchgate.netnih.gov This approach involves the coordination of different metal cations to the [Fe₄S₃(NO)₇]⁻ anion, leading to the precipitation of insoluble salts from the solution. nih.gov The weak-field ligand coordination between the metal cation and the this compound anion can impart new properties, such as near-infrared (NIR) light absorption, making these materials suitable for applications in NIR-responsive nitric oxide release. researchgate.netnih.gov The insolubility of these derivatives in aqueous solutions enhances their stability compared to traditional soluble forms of this compound. researchgate.net

Solvent-thermal methods offer an effective route for synthesizing the [Fe₄S₃(NO)₇]⁻ anion and its analogues. nih.gov This technique typically involves heating a mixture of precursors in a suitable solvent at elevated temperatures and pressures. For instance, the tetranuclear cluster (Me₄N)[Fe₄S₃(NO)₇] has been prepared via a solvent-thermal reaction of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) with thiourea, tetramethylammonium (B1211777) chloride ((CH₃)₄NCl), and sodium nitrite (NaNO₂) in methanol. nih.govnih.govresearchgate.net This method has been noted as a more effective and simpler procedure for synthesizing polynuclear iron nitrosyl compounds compared to other routes that require pre-synthesized cluster starting materials. nih.gov

Detailed research findings from a solvent-thermal synthesis are presented below:

| Parameter | Value / Observation | Reference |

| Reactants | FeCl₂·4H₂O, thiourea, (CH₃)₄NCl, NaNO₂ | nih.govnih.gov |

| Solvent | Methanol | nih.govnih.gov |

| Temperature | 85°C | nih.gov |

| Duration | 48 hours | nih.gov |

| Product | (Me₄N)[Fe₄S₃(NO)₇] | nih.govnih.gov |

| IR Stretching (νNO) | 1799, 1744, 1710 cm⁻¹ | nih.gov |

| Electrochemistry | Three quasi-reversible reductions | nih.gov |

This interactive table summarizes the research findings for the solvent-thermal synthesis of a this compound analogue.

Molecular Architecture and Advanced Electronic Structure Elucidation of Fe4s3 No 7 ⁻

Crystallographic Analysis of Core Cluster Geometry and Symmetry

Detailed Analysis of Iron-Sulfur Core Topologies and Nitrosyl Ligand Coordination Geometries

The iron-sulfur core of Roussin's black salt anion is characterized by two distinct iron environments. vulcanchem.com One iron atom is located at the apical position of the cluster, bonded to three sulfur atoms and a single nitrosyl (NO) ligand. vulcanchem.com The remaining three iron atoms are situated at the basal positions, each coordinated to two sulfur atoms and two nitrosyl ligands. vulcanchem.com

The seven nitrosyl ligands are coordinated to the iron centers in a nearly linear fashion. vulcanchem.com This coordination geometry is a significant feature of the molecule's electronic structure.

Comprehensive Spectroscopic Characterization for Structural and Electronic Properties

A combination of spectroscopic techniques has been employed to thoroughly investigate the structural and electronic characteristics of this compound.

X-ray Diffraction (XRD) Analysis of Single Crystals

Single-crystal X-ray diffraction has been instrumental in definitively determining the molecular structure of the [Fe₄S₃(NO)₇]⁻ anion. researchgate.netresearchgate.net These studies have confirmed the incomplete cubane-like core and the specific coordination of the iron, sulfur, and nitrosyl groups. capes.gov.br For instance, an X-ray determination of the tetraethylammonium (B1195904) salt, [NEt₄][Fe₄S₃(NO)₇], provided precise bond lengths and angles, further elucidating the cluster's geometry. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Nitrosyl Stretching Frequencies and Cluster Modes

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable insights into the bonding within the [Fe₄S₃(NO)₇]⁻ cluster. The stretching frequencies of the nitrosyl ligands (ν(NO)) are particularly informative. researchgate.net

IR spectra typically show strong absorption bands corresponding to the N-O stretching vibrations. For example, in one study, characteristic NO stretching frequencies were observed at 1694 and 1698 cm⁻¹. researchgate.net Another report identifies ν(NO) bands at 1755 cm⁻¹ and 1680 cm⁻¹. vulcanchem.com Time-resolved infrared spectroscopy has also been used to study the dynamics of the nitrosyl ligands following photoexcitation. nih.gov These variations in reported frequencies can be attributed to different counter-ions and sample preparations.

Symmetry analysis based on the C₃ᵥ point group predicts five IR-active nitrosyl stretches (3A₁ and 2E). cmu.edu The observation of fewer bands in some spectra is likely due to the accidental overlap of transitions with similar energies or weak coupling between nitrosyl groups on different iron centers. cmu.edu

Electronic Absorption Spectroscopy (UV-Vis) and Interpretation of Charge Transfer Transitions

The deep black-green color of this compound is a result of intense electronic transitions occurring across the ultraviolet and visible (UV-Vis) regions of the electromagnetic spectrum. wikipedia.orgcmu.edu The UV-Vis spectrum is characterized by strong absorption bands, which are assigned to charge transfer transitions. vulcanchem.comresearchgate.net

These transitions are primarily of a ligand-to-metal charge transfer (LMCT) character. researchgate.net This involves the transfer of electron density from orbitals localized on the sulfur and nitrosyl ligands to the d-orbitals of the iron atoms. researchgate.net More specifically, transitions have been described as originating from the bridging sulfur atoms and the apical nitrosyl ligand to the d-orbital of the apical iron atom. researchgate.net Higher energy transitions also possess LMCT character, involving charge transfer from the nitrosyl ligands to the iron d-orbitals. researchgate.net The complex electronic structure is further explained by the antiferromagnetic coupling between the iron centers, mediated by the bridging sulfur atoms. researchgate.netresearchgate.net

Magnetic Resonance Techniques: Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), Magnetic Circular Dichroism (MCD)

The application of magnetic resonance techniques provides critical insights into the electronic ground state and magnetic properties of the [Fe₄S₃(NO)₇]⁻ anion.

Electron Paramagnetic Resonance (EPR): The native this compound anion, [Fe₄S₃(NO)₇]⁻, possesses a net spin state of S=0, rendering it diamagnetic and therefore EPR silent. ustc.edu.cn This diamagnetic nature is a result of complex antiferromagnetic coupling between the iron centers. However, EPR spectroscopy becomes a valuable tool for studying its redox-active counterparts. The one-electron reduced form of the anion is a paramagnetic species and does exhibit a characteristic EPR spectrum, which has been instrumental in characterizing its electronic structure. ustc.edu.cn Furthermore, EPR is frequently used to identify and characterize paramagnetic mononuclear iron nitrosyl complexes that can be formed from the decomposition or reaction of polynuclear clusters like this compound. ustc.edu.cn

Nuclear Magnetic Resonance (NMR): While NMR spectroscopy is a powerful tool for structural elucidation, particularly for paramagnetic species where it can reveal hyperfine interactions, its application directly to the diamagnetic [Fe₄S₃(NO)₇]⁻ anion is less commonly reported in literature compared to other spectroscopic methods. nih.gov It has been applied in conjunction with isotopic substitution (e.g., ¹⁵N) to elucidate the hyperfine structure and binding sites in related iron-dinitrosyl complexes. nih.gov

Mössbauer Spectroscopy for Iron Speciation and Hyperfine Interactions

⁵⁷Fe Mössbauer spectroscopy is an indispensable technique for probing the nuclear environment of the iron atoms within the [Fe₄S₃(NO)₇]⁻ cluster. researchgate.netsemineral.es It provides direct information on the oxidation state, spin state, and local coordination geometry of each distinct iron site. researchgate.net The anion's structure features two different types of iron environments: a single apical iron atom and three basal iron atoms, which are distinguishable by Mössbauer spectroscopy. acs.org

At room temperature (294 K), the Mössbauer spectrum of this compound is dominated by a major doublet corresponding to the three equivalent basal iron atoms. acs.org These parameters are indicative of the specific electronic environment and hyperfine interactions at the iron nuclei. molaid.comunt.edu Studies on various salts of the anion show that changes in the cation can induce slight variations in the Mössbauer spectral parameters, which correlate with subtle changes in the structural parameters of the cluster. molaid.com However, it is noteworthy that the isomer shifts for different dinitrosyl iron complexes, including this compound, can be very similar, sometimes complicating unambiguous identification without complementary techniques. researchgate.net

Table 1: ⁵⁷Fe Mössbauer Parameters for this compound Data obtained at 294 K for the major (basal) iron site.

| Parameter | Value (mm/s) |

|---|---|

| Isomer Shift (δ) | 0.34 acs.org |

| Quadrupole Splitting (ΔE_Q) | 1.12 acs.org |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of the absorbing atom. researchgate.net For the [Fe₄S₃(NO)₇]⁻ anion, both Iron (Fe) K-edge and Sulfur (S) K-edge XAS are employed to provide a comprehensive picture of the cluster's electronic makeup.

Fe K-edge XAS: The pre-edge region of the Fe K-edge spectrum is particularly sensitive to the oxidation state and coordination geometry of the iron centers. ustc.edu.cn For dinitrosyl iron complexes (DNICs), characteristic Fe K-edge pre-edge absorption energies are typically found in the 7113.4 to 7113.8 eV range. Analysis of the edge position and shape provides crucial data that complements Mössbauer spectroscopy in assigning formal oxidation states.

S K-edge XAS: This technique probes the electronic transitions from sulfur 1s core orbitals to unoccupied p-states, offering direct insight into the covalency of the Fe-S bonds. arizona.edu The energy and intensity of the pre-edge features in S K-edge spectra are indicative of the amount of sulfur character mixed into the iron d-orbitals. This has proven to be an effective tool for distinguishing between different types of iron-sulfur cores, such as those with bridging thiolates versus bridging sulfides. In the broader context of iron-sulfur clusters, XAS is invaluable for studying systems that may be amorphous or in complex, heterogeneous environments. researchgate.net

Nuclear Resonance Vibrational Spectroscopy (NRVS) for Iron-Ligand and Iron-Sulfur Vibrations

Nuclear Resonance Vibrational Spectroscopy (NRVS), a synchrotron-based technique, is uniquely suited for studying the vibrational modes involving the ⁵⁷Fe nucleus. Unlike infrared or Raman spectroscopy, NRVS is not governed by optical selection rules, meaning it provides a complete set of vibrations involving iron motion. ustc.edu.cn This makes it exceptionally powerful for assigning Fe-S and Fe-NO vibrational modes within the [Fe₄S₃(NO)₇]⁻ cluster.

NRVS studies on ⁵⁷Fe-enriched this compound have provided definitive identification of its vibrational signatures. researchgate.net Intense peaks observed in the 500-700 cm⁻¹ region are diagnostic for the N-Fe-N unit in dinitrosyl iron species. By using isotopic substitution (¹⁵NO instead of ¹⁴NO), researchers can unambiguously assign the vibrational modes associated with the nitrosyl ligands, as these modes exhibit a characteristic shift to lower energy upon introduction of the heavier isotope. researchgate.net This technique has been so effective that it has been used to identify the formation of this compound as the final product from the reaction of nitric oxide with [4Fe-4S] ferredoxin in biological samples, demonstrating its potential for unambiguous characterization in complex environments. ustc.edu.cn

Quantum Chemical Investigations of Electronic Configuration and Bonding

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in building a detailed model of the electronic structure and bonding in the [Fe₄S₃(NO)₇]⁻ anion, corroborating and extending experimental findings.

Density Functional Theory (DFT) Calculations for Ground-State Geometry and Electronic Structure

DFT calculations, using functionals such as RB3LYP and UB3LYP, have successfully reproduced the ground-state geometry of the [Fe₄S₃(NO)₇]⁻ anion, which has a distorted cubane-like structure with C₃ᵥ symmetry. These calculations provide a detailed description of the electronic configuration, which is a key to understanding the cluster's properties. nih.gov

The electronic structure is best described as being composed of two distinct types of iron-nitrosyl units. nih.gov

An apical {FeNO}⁷ unit, where a high-spin ferric ion (S=5/2) is antiferromagnetically coupled to a single NO⁻ ligand (S=1), resulting in a local spin of S=3/2 for the unit. nih.gov

Three basal {Fe(NO)₂}⁹ units, where each high-spin ferric ion (S=5/2) is antiferromagnetically coupled to two NO⁻ ligands (each S=1), resulting in a local spin of S=1/2 for each unit. nih.gov

The strong antiferromagnetic coupling between the apical unit and the three basal units, mediated by the µ³-sulfido bridges, leads to a total spin of S=0 for the entire cluster, consistent with its observed diamagnetism. nih.gov Time-dependent DFT (TD-DFT) calculations have further elucidated the nature of the intense absorptions in the UV-visible spectrum, assigning them to charge-transfer transitions, primarily of the ligand-to-metal (π(NO) → d(Fe)) and metal-to-ligand (d(Fe) → π(NO)) type.

Broken-Symmetry DFT Approaches for Spin Coupling Analysis

To quantitatively analyze the magnetic interactions in spin-coupled systems like [Fe₄S₃(NO)₇]⁻, broken-symmetry (BS) DFT is the method of choice. researchgate.net This approach provides a framework for calculating the Heisenberg exchange coupling constants (J) that describe the strength of the magnetic interaction between the different iron centers.

For the [Fe₄S₃(NO)₇]⁻ anion, the spin coupling was modeled using a Heisenberg spin Hamiltonian that considers two distinct interactions: J₁₂, representing the coupling between the apical iron (S_A = 3/2) and each of the three basal irons (S_B, S_C, S_D = 1/2), and J₂₂, representing the coupling between any two basal iron centers. molaid.com

The Hamiltonian takes the form: ℋ = J₁₂(S_A·S_B + S_A·S_C + S_A·S_D) + J₂₂(S_B·S_C + S_B·S_D + S_C·S_D)

Calculations based on this model have revealed a striking difference in the strength of these interactions. The coupling between the basal irons (J₂₂) is relatively small, whereas the antiferromagnetic coupling between the apical and basal irons (J₁₂) is exceptionally large. This powerful apical-basal interaction is responsible for the diamagnetic ground state of the cluster and is significantly stronger than the exchange couplings typically found in non-nitrosylated iron-sulfur clusters. Analysis suggests that this is not due to a larger energy difference between high-spin and low-spin states, but rather because the individual iron-nitrosyl units have lower local spins, which amplifies the calculated J value. molaid.com

Table 2: Calculated Heisenberg Exchange Coupling Constants for [Fe₄S₃(NO)₇]⁻ Based on Broken-Symmetry DFT (OLYP/STO-TZP) calculations.

| Coupling Constant | Description | Value (cm⁻¹) |

|---|---|---|

| J₁₂ | Apical-Basal Fe-Fe Interaction | ≈ 4000 |

| J₂₂ | Basal-Basal Fe-Fe Interaction | ≈ 102 |

Evaluation of Heisenberg Coupling Constants (J values) and Antiferromagnetic Exchange Interactions

The magnetic properties of this compound, specifically the anion [Fe₄S₃(NO)₇]⁻, are characterized by significant antiferromagnetic exchange interactions between the iron centers. These interactions are quantified using Heisenberg coupling constants (J values), which have been evaluated using broken-symmetry density functional theory (DFT) calculations. nih.govnih.gov The electronic structure of the [Fe₄S₃(NO)₇]⁻ anion is described as a system where a single {FeNO}⁷ unit, with a spin state S_A = 3/2, is antiferromagnetically coupled to three {Fe(NO)₂}⁹ units, each with a spin state S = 1/2. researchgate.netresearchgate.net The sulfur bridges within the cluster are crucial in mediating this antiferromagnetic coupling. researchgate.net

To model these complex interactions, a specific Heisenberg spin Hamiltonian is employed nih.govnih.govscispace.comresearchgate.net: ℋ = J₁₂(S_A·S_B + S_A·S_C + S_A·S_D) + J₂₂(S_B·S_C + S_B·S_D + S_C·S_D)

In this model:

S_A represents the spin of the apical {FeNO}⁷ unit (S=3/2).

S_B, S_C, and S_D represent the spins of the three basal {Fe(NO)₂}⁹ units (S=1/2).

J₁₂ is the coupling constant for the interaction between the apical iron center and each of the three basal iron centers.

J₂₂ is the coupling constant for the interactions between any two of the basal iron centers.

Calculations have revealed a significant disparity between the two coupling constants. The apical-basal coupling (J₁₂) is exceptionally strong, while the basal-basal coupling (J₂₂) is considerably weaker. nih.govnih.govscispace.com This strong antiferromagnetic coupling results in a total spin of S=0 for the ground state of the anion. researchgate.net

| Coupling Constant | Description | Calculated Value (cm⁻¹) | Reference |

|---|---|---|---|

| J₁₂ | Apical-Basal Fe-Fe Interaction | ≈ 4000 | nih.govscispace.com |

| J₂₂ | Basal-Basal Fe-Fe Interaction | ≈ 100 | nih.govscispace.com |

The exceptionally high J values in nitrosylated iron-sulfur clusters like this compound, compared to their non-nitrosylated counterparts, are a subject of detailed analysis. nih.govscispace.com An examination of spin-dependent bonding energies shows that the energy difference between the high-spin (ferromagnetically coupled) and low-spin states in Roussin's salts is quite similar to that in analogous non-nitrosylated iron-sulfur clusters. nih.govscispace.com However, the individual site spins are lower in the nitrosylated systems, which contributes to the remarkably large J values observed. nih.gov

Natural Bond Orbital (NBO) Analysis of Chemical Bonding and Metal-Nitrosyl Interactions

Natural Bond Orbital (NBO) analysis provides a theoretical framework for understanding the localized bonding interactions within the [Fe₄S₃(NO)₇]⁻ anion. uni-muenchen.de This method transforms the complex wavefunction into a more intuitive Lewis structure representation, composed of one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de

Studies employing NBO analysis on iron-sulfur nitrosyl complexes reveal crucial details about the nature of the chemical bonds, particularly the Fe-NO interactions. researchgate.netresearchgate.net For related complexes, NBO analysis has shown a strong interaction between the filled lone pair orbitals of the iron atom and the empty antibonding orbitals of the Fe-N bond. researchgate.netresearchgate.net This donor-acceptor interaction, a delocalization from the idealized Lewis structure, results in a significant stabilization and strengthening of the Fe-NO bond. researchgate.netresearchgate.netuni-muenchen.de

Within the nitrosyl ligands themselves, NBO analysis indicates that the N-O bonds are less polarized compared to carbonyl (C-O) bonds in analogous metal carbonyl complexes. nih.gov The analysis also quantifies the charge distribution, showing a positive natural charge on the nitrogen atom and a negative charge on the oxygen atom of the nitrosyl group. nih.gov

Analysis of Spin Density Localization and Delocalization

Broken-symmetry DFT calculations have been used to map the spin density distribution. uni-muenchen.de These calculations show that for the equilibrium C₃ᵥ geometry of [Fe₄S₃(NO)₇]⁻, the spin is distributed among the iron centers and the NO groups. researchgate.netuni-muenchen.de The apical {FeNO}⁷ unit possesses a high-spin configuration (S=3/2), which is antiferromagnetically coupled to the three S=1/2 {Fe(NO)₂}⁹ units. researchgate.net

A key finding is the relationship between the geometry of the Fe-N-O unit and the spin distribution. researchgate.netuni-muenchen.de As the Fe-N-O angle is bent from its quasi-linear equilibrium position, the spin populations on the iron and nitrosyl components increase dramatically in magnitude. researchgate.netuni-muenchen.de This indicates a greater decoupling of the α and β spins, signifying a more localized electronic state in the bent conformation compared to the delocalized nature of the equilibrium structure. researchgate.netuni-muenchen.de

The following table presents calculated Mulliken spin populations for the apical iron and its associated nitrosyl group in both the equilibrium geometry and a constrained, bent geometry, illustrating this effect.

| Atom/Group | Equilibrium Geometry (C₃ᵥ) Spin Population | Constrained Bent Geometry (∠FeNO = 120°) Spin Population | Reference |

|---|---|---|---|

| Fe (apical) | 1.571 | 2.100 | researchgate.netuni-muenchen.de |

| N (apical) | 0.291 | 0.435 | researchgate.netuni-muenchen.de |

| O (apical) | 0.147 | 0.315 | researchgate.netuni-muenchen.de |

Mechanistic Studies of Reactivity and Transformation Pathways of Roussin S Black Salt Anion

Photochemical Reactivity and Nitric Oxide Release Mechanisms

The light-induced reactivity of Roussin's black salt is particularly significant for its potential in the controlled release of nitric oxide. The complex mechanisms governing this photorelease have been elucidated through sophisticated spectroscopic and kinetic methodologies.

Time-resolved spectroscopic methods have proven indispensable in the identification of ephemeral intermediates generated during the photolysis of this compound. nih.gov Excitation with ultraviolet or visible light initiates a cascade of rapid transformations in the [Fe₄S₃(NO)₇]⁻ anion.

Time-resolved infrared (TRIR) spectroscopy, in particular, has offered profound insights. rsc.org Flash photolysis studies using a 355 nm laser pulse in various solvents have demonstrated the prompt formation of a primary photoproduct. cmu.edu This intermediate is characterized by distinct shifts in the ν(NO) stretching frequencies in comparison to the parent anion. For instance, in a 195 K tetrahydrofuran (B95107) solution, photolysis leads to the disappearance of the parent nitrosyl bands and the emergence of new transient bands. cmu.edu

Time-resolved UV-Vis (TRO) spectroscopy has been employed to monitor the electronic transitions of these transient species. cmu.eduunt.edu Laser flash photolysis reveals the formation of one or more transient species, as evidenced by changes in the optical spectrum. cmu.eduunt.edu In deaerated aqueous solutions, these intermediates exhibit lifetimes that are sensitive to the concentration of nitric oxide. unt.edu A time-resolved optical spectroscopic study identified two distinct intermediates, labeled X and Y, following laser flash photolysis. nih.govscispace.com

Kinetic analyses of time-resolved spectroscopic data provide critical information regarding the lifetimes of photogenerated intermediates and the rates of subsequent reactions, including recombination with nitric oxide.

Following the initial photochemical event, the primary intermediates can undergo further reactions. In the absence of trapping agents, these intermediates can react with nitric oxide to regenerate the original [Fe₄S₃(NO)₇]⁻ anion. scispace.comresearchgate.net The kinetics of this recombination have been characterized as a second-order process. scispace.comresearchgate.net Rate constants for the reaction of the two identified intermediates, X and Y, with NO in aqueous solutions have been determined. nih.govscispace.com

Table 1: Recombination Rate Constants of Photogenerated Intermediates with Nitric Oxide in Aqueous Solution

| Intermediate | Recombination Rate Constant (kNO) (M⁻¹s⁻¹) |

| X | 1.3 x 10⁷ |

| Y | 7.0 x 10⁵ |

This table is based on data from time-resolved optical spectroscopic studies. nih.govscispace.com

The efficiency of the photodecomposition and nitric oxide release is quantified by the quantum yield (Φ). The quantum yield for the photodecomposition of [Fe₄S₃(NO)₇]⁻ has been measured under various conditions. In aerated aqueous solutions, the black Roussinate anion is significantly less photoactive than its red counterpart, with a reported quantum yield of 1.1 x 10⁻³ for its disappearance upon 365 nm irradiation. acs.orgcapes.gov.br Despite this low photoactivity, it does undergo photodecomposition to eventually yield ferric precipitates and nitric oxide. acs.orgcapes.gov.br Another study reports a quantum yield for NO release of 0.007. acs.org

Table 2: Quantum Yields for Photodecomposition of this compound Anion

| Irradiation Wavelength (nm) | Medium | Quantum Yield (Φ) |

| 365 | Aerobic aqueous solution | 0.0011 |

| 313-546 | Not specified | 0.007 (for NO release) |

This table presents reported quantum yields for the photodecomposition and NO release from this compound anion. acs.orgcapes.gov.bracs.org

The photochemical behavior of this compound is markedly influenced by its environment. Factors such as the presence of oxygen, ionic strength, and pH can modify the reaction pathways and the efficiency of NO release.

Notably, in deoxygenated solutions, continuous photolysis with near UV-visible light results in little to no net photochemistry. cmu.eduunt.edu However, under aerobic conditions, the anion undergoes photodecomposition. acs.orgcapes.gov.br This suggests that oxygen plays a critical role in trapping the photogenerated intermediates, preventing the back-reaction with NO and leading to the irreversible decomposition of the cluster. researchgate.net The presence of thiols can also influence the photoreactivity, leading to the formation of Fe(III) photoproducts with considerably higher quantum yields than the photoproduction from the neat anion. researchgate.net

Quantum Yield Determinations for Photodecomposition and NO Photorelease

Thermal Decomposition Pathways and Products in Solution

In addition to its photochemical reactivity, this compound can undergo thermal decomposition in solution. The stability of the [Fe₄S₃(NO)₇]⁻ anion and the resulting decomposition products are contingent on factors such as the solvent, temperature, and the presence of other chemical species.

Under anaerobic conditions, this compound is remarkably thermostable, showing no detectable decomposition even at 98°C in a growth medium for the hyperthermophilic archaeon Pyrococcus furiosus. nih.gov However, under aerobic conditions, it slowly decomposes over several days, releasing nitric oxide. nih.gov In aerated solutions, this thermal degradation can eventually lead to the formation of ferric precipitates. unt.eduacs.org

Ligand Exchange Dynamics and Stoichiometry

The iron atoms in the [Fe₄S₃(NO)₇]⁻ cluster are coordinated by seven nitrosyl ligands. These ligands can potentially undergo exchange with other ligands present in the solution.

Isotopic labeling experiments involving the exchange of the nitrosyls on the black salt with ¹⁵NO₂⁻ or ¹⁵N¹⁸O have been used to probe the correlation between the ν(NO) bands and the anion's structure. scispace.comresearchgate.net While direct ligand exchange with species like thiols under anaerobic conditions to form S-nitrosothiol adducts has not been observed, the interaction with thiols can significantly impact its photoreactivity. researchgate.netnih.gov The reaction of this compound with thiols in the presence of light leads to different photochemical outcomes, suggesting a complex interplay between the cluster, the thiol, and light. researchgate.net

Electrochemical Behavior and Redox Processes

The electrochemical profile of this compound (RBS) anion, [Fe₄S₃(NO)₇]⁻, is characterized by a series of complex redox reactions that are fundamental to its chemical reactivity and potential as a nitric oxide (NO) donor. These processes involve both chemical and photochemical methods, leading to the reduction or oxidation of the iron-sulfur-nitrosyl core.

Spectroscopic and electrochemical studies have revealed that the photochemical reaction of the [Fe₄S₃(NO)₇]⁻ anion is a redox process. researchgate.net Upon excitation, a photoinduced electron transfer can occur between clusters in the excited and ground states. This results in a dismutation reaction, yielding the unstable dianion [Fe₄S₃(NO)₇]²⁻ and the neutral species [Fe₄S₃(NO)₇]⁰. researchgate.net The synthesis and spectroscopic characterization of the reduced anions, specifically the dianion (n=2) and trianion (n=3), have been achieved, providing insight into the electronic structure of these redox states. researchgate.net

The redox potential of iron nitrosyl complexes, including this compound, is a critical parameter that governs their redox reactions. researchgate.net Theoretical predictions of these potentials have been a significant area of interest, often employing quantum chemical calculations to understand the electronic structure. researchgate.net

A notable redox interconversion exists between this compound and Roussin's red salt ([Fe₂S₂(NO)₄]²⁻). This conversion is reversible and highly dependent on pH, allowing for controlled transformation between the two cluster forms. vulcanchem.com

Interactive Data Table: pH-Dependent Redox Interconversion of Roussin's Salts

| Condition | Product | Reaction Time |

|---|---|---|

| pH < 5 | Red salt formation | 2–4 hours |

This equilibrium provides a mechanism for modulating the release of nitric oxide. vulcanchem.com

In the presence of an electron acceptor, such as molecular oxygen (O₂), the intermediates X and Y can be oxidatively trapped. researchgate.netcmu.edu This trapping prevents the recombination with NO and leads to subsequent redox processes that result in the complete destruction of the iron-sulfur-nitrosyl cluster framework and the release of nitric oxide. cmu.eduunt.edu Electrochemical detection during continuous photolysis experiments in aerated solutions has quantified the release of approximately six NO molecules per RBS cluster. cmu.edu

Interactive Data Table: Kinetic Data for RBS Intermediates after Flash Photolysis

| Intermediate | Recombination Rate Constant with NO (k) | Solution |

|---|---|---|

| X | 1.3 x 10⁷ M⁻¹s⁻¹ | Aqueous |

Data sourced from time-resolved optical spectroscopic studies. scispace.com

Interactions with Thiol-Containing Compounds and Other Biologically Relevant Substrates

The reactivity of this compound with biological molecules, particularly those containing thiol groups, is crucial for understanding its biological effects. These interactions can significantly alter the transformation pathways of the RBS anion.

Thiol-containing compounds, such as cysteine and glutathione, are common S-nucleophiles in biological systems. researchgate.net Studies have shown that the presence of these molecules drastically affects the photolysis pathway of [Fe₄S₃(NO)₇]⁻, leading to products that are completely different from those formed in their absence. researchgate.net When RBS is photolyzed in the presence of these S-ligands, Fe(III) photoproducts are formed with considerably higher quantum yields compared to the Fe(II) photoproduction from the neat cluster. researchgate.net Furthermore, an excess of certain thiolates can result in the rapid reduction of the photogenerated Fe(III) to Fe(II). researchgate.net

Interestingly, despite the reactivity with thiols upon photolysis, experiments under different conditions have shown that RBS does not readily react with primary thiols to form S-nitrosothiol adducts. nih.gov This suggests that RBS is not a direct generator of free nitric oxide that would typically nitrosate thiol groups. nih.gov The interaction of RBS with excess thiophenol (PhSH) and its conjugate base thiophenolate (PhS⁻) has been shown to produce dinitrosyl iron complexes (DNICs) and hydrogen sulfide (B99878) (H₂S). acs.org

The mechanism of RBS's biological activity is not solely dependent on the release of nitric oxide. Research on the hyperthermophilic archaeon Pyrococcus furiosus demonstrated that the toxicity of RBS involves membrane disruption leading to cell lysis, a mechanism that is distinct from NO-mediated effects. nih.gov This study also revealed a surprising interaction with elemental sulfur (S⁰). The presence of insoluble elemental sulfur was found to prevent the cell lysis caused by RBS, suggesting a direct interaction between S⁰ and the cell membrane that antagonizes the disruptive effect of the RBS anion. nih.gov Flash photolysis studies further noted that the addition of L-cysteine had no effect on the kinetics of the transient intermediates formed during photolysis, indicating that the interaction is not with these short-lived species. cmu.edu

Coordination Chemistry and Derivative Clusters of Heptanitrosyltri μ3 Thiotetraferrate 1

Synthesis and Characterization of Metal Counterion Derivatives of Roussin's Black Salt (Me-RBSs)

The classical synthesis of this compound yields salts with common cations like K⁺ or NH₄⁺. wikipedia.org However, recent research has expanded the family of RBS derivatives by incorporating various other metal counterions. A facile and general coordination-precipitation method has been developed to synthesize insoluble metal Roussin's black salts (Me-RBSs). researchgate.net This method leverages the weak-field coordination between the desired metal cation (Me⁺) and the RBS anion.

The synthesis results in Me-RBSs with distinct properties compared to their soluble counterparts. A key characteristic of these insoluble derivatives is the emergence of a Near-Infrared (NIR) absorption effect. researchgate.net This property is attributed to the weak-field ligand coordination environment created by the metal counterion and the RBS anion. researchgate.net The NIR absorption allows for controlled nitric oxide (NO) release when stimulated by NIR light, a profile that is dependent on the adsorption characteristics of the specific Me-RBS. researchgate.net Furthermore, the aqueous insolubility of these derivatives confers lower cytotoxicity and greater thermostability than traditional soluble RBSs. researchgate.net

Table 1: Properties of Selected Metal Counterion Derivatives of this compound (Me-RBSs)

| Metal Counterion (Me⁺) | Key Synthetic Method | Notable Property | Characterization Techniques |

|---|---|---|---|

| Various Metal Ions | Coordination-Precipitation researchgate.net | NIR-Responsive NO Release researchgate.net | IR Spectroscopy, UV-vis Spectroscopy researchgate.net |

| Insoluble Salts | Coordination-Precipitation researchgate.net | Enhanced Thermostability researchgate.net | Elemental Analysis researchgate.net |

| Insoluble Salts | Coordination-Precipitation researchgate.net | Low Aqueous Solubility researchgate.net | N/A |

Elucidation of Roussin's Black Ester (RBE) Formation and Structure through Ligand Substitution

The concept of a Roussin's Black Ester (RBE) arises from the substitution of one or more of the inorganic sulfide (B99878) (S²⁻) ligands in the [Fe₄S₃(NO)₇]⁻ core with organic thiolate (RS⁻) groups. This is analogous to the relationship between Roussin's Red Salt, [Fe₂(μ-S)₂(NO)₄]²⁻, and its corresponding Roussin's Red Esters (RREs), [Fe₂(μ-SR)₂(NO)₄]. uea.ac.uknih.gov

Evidence for the formation of RBEs has been found in studies of the nitrosylation of regulatory proteins that contain [4Fe-4S] clusters, such as NsrR and WhiD. nih.gov When these iron-sulfur proteins react with nitric oxide, multiple iron-nitrosyl products are formed. nih.gov Advanced spectroscopic techniques, particularly Nuclear Resonance Vibrational Spectroscopy (NRVS) combined with Density Functional Theory (DFT) calculations, have been instrumental in identifying these products. nih.gov

The key finding that suggests the formation of an RBE is the absence of ³²S/³⁴S isotope shifts in the Fe-S region of the NRVS spectra for some of the products. nih.gov In a standard RBS, which contains inorganic sulfide ligands, replacing the natural abundance sulfur with the ³⁴S isotope would cause a predictable shift in the Fe-S vibrational frequencies. The lack of such a shift in the protein-derived species strongly indicates that the sulfur atoms from the original [4Fe-4S] cluster have been replaced by sulfur from another source, specifically the cysteine thiolate (Cys-S⁻) residues that anchor the cluster to the protein. nih.gov This leads to the formation of a new species, designated as a Roussin's Black Ester, where one or more sulfide bridges are substituted by cysteine thiolates. nih.gov

Table 2: Spectroscopic Comparison for Identification of RBS vs. RBE

| Species | Ligand Type | Expected NRVS Result (upon ³²S/³⁴S labeling) | Implication |

|---|---|---|---|

| This compound (RBS) | Inorganic Sulfide (S²⁻) | Shift in Fe-S vibrational modes nih.gov | Confirms presence of core sulfide ligands. |

| Roussin's Black Ester (RBE) | Organic Thiolate (RS⁻) | Absence of shift in Fe-S vibrational modes nih.gov | Indicates replacement of sulfide by thiolate. |

Investigation of Analogues with Chalcogenide Substitutions (e.g., Selenium)

The sulfur atoms in the core of this compound can be substituted with other chalcogens, most notably selenium. The synthesis of the selenium analogue, the [Fe₄Se₃(NO)₇]⁻ anion, has been successfully described. researchgate.net This substitution follows the broader trend in iron-sulfur chemistry where selenium can often replace sulfur to create isostructural or structurally related clusters.

The synthesis of the selenium analogue can be achieved through methods analogous to those used for sulfur-containing clusters. For instance, reactions involving sources of iron, nitrosyl groups, and selenium can yield the desired cluster. The reaction of [Fe₂(SR)₂(NO)₄] with sulfur can produce [Fe₄S₃(NO)₇]⁻, and a similar pathway using a selenium source yields the [Fe₄Se₃(NO)₇]⁻ analogue. researchgate.net Another approach involves the solvent-thermal reaction of an iron carbonyl nitrosyl complex with elemental selenium. researchgate.net

The characterization of these selenium analogues relies on comparing their properties to the well-known sulfur versions. X-ray crystallography confirms the retention of the incomplete cubane-type structure. Spectroscopic and electrochemical studies provide insight into the electronic differences between the sulfur and selenium clusters. researchgate.netresearchgate.net For example, IR spectroscopy shows shifts in the ν(NO) frequencies, reflecting the change in the electronic environment of the iron atoms caused by the less electronegative selenium bridges. DFT calculations and Mössbauer spectroscopy have been used to probe the electronic structure, revealing details about antiferromagnetic exchange and metal-metal bonding in both the sulfur and selenium salts. researchgate.net

Table 3: Comparison of this compound and its Selenium Analogue

| Property | This compound Anion | Selenium Analogue Anion |

|---|---|---|

| Formula | [Fe₄S₃(NO)₇]⁻ | [Fe₄Se₃(NO)₇]⁻ researchgate.net |

| Core Geometry | Incomplete cubane (B1203433) wikipedia.org | Incomplete cubane researchgate.net |

| Bridging Chalcogen | Sulfur (S) | Selenium (Se) |

| Characterization | IR, Mössbauer, X-ray Diffraction, DFT uea.ac.ukresearchgate.net | IR, Mössbauer, X-ray Diffraction, DFT researchgate.netresearchgate.net |

Exploration of Mixed-Metal Clusters Incorporating the this compound Motif

The [Fe₄S₃] core of this compound serves as a structural motif for the development of novel mixed-metal clusters. The geometry, an incomplete cubane, is relatively rare but has been observed in other contexts, such as certain hydrogenase enzymes and synthetic model compounds. pnas.org Research into nitrogenase active sites has spurred the synthesis of heterometallic iron-sulfur clusters that mimic this structural unit. pnas.org

Synthetic strategies have been developed to create clusters of the general formula M′Fe₃S₃, where one iron atom of the RBS-type core is replaced by another metal (M′), such as Molybdenum (Mo) or Tungsten (W). pnas.org The synthesis of a WFe₃S₃ cluster, for example, can involve the treatment of a precursor complex with a sulfur source, leading to the formation of the incomplete cubane core. pnas.org

These mixed-metal clusters are crucial for understanding the structure-function relationships in complex metalloenzymes. Their characterization through single-crystal X-ray diffraction confirms the [M′Fe₃S₃] core geometry. pnas.org Electrochemical studies on these synthetic analogues provide insight into the redox properties and the effect of the interstitial atom on the electronic structure of the cluster, which is relevant to the substrate-binding and catalytic activity of enzymes like nitrogenase. pnas.org The ability to create these mixed-metal analogues highlights the versatility of the this compound motif as a building block in coordination chemistry. pnas.org

Advanced Research Applications in Chemical Biology and Materials Science

Biomimetic Modeling of Biological Iron-Sulfur Cluster Proteins and Nitrosylation Processes

The structural and electronic properties of Roussin's black salt make it an important model for understanding the nitrosylation of biological iron-sulfur clusters, which are ubiquitous cofactors in proteins involved in electron transfer, metabolic catalysis, and gene regulation. Nitrosative stress, resulting from an overproduction of nitric oxide and related reactive nitrogen species, can lead to the modification and degradation of these clusters.

Research has shown that the reaction of NO with [4Fe-4S] clusters, a common type of iron-sulfur center in proteins, can lead to the formation of RBS-like species. rsc.org Studies using proteins such as Acidithiobacillus ferrooxidans high potential iron-sulfur protein (HiPIP) have demonstrated that under anaerobic conditions, exposure to NO results in products with spectroscopic signatures consistent with RBS. rsc.org This suggests that RBS is a key product in the degradation pathway of [4Fe-4S] clusters under nitrosative stress. The formation of RBS as a major product from the nitrosylation of a [4Fe-4S] ferredoxin has also been confirmed using advanced techniques like nuclear resonance vibrational spectroscopy (NRVS). uea.ac.uk

Furthermore, the presence of dioxygen (O₂) has been shown to play a critical role in the subsequent reactions, promoting the conversion of the protein-bound RBS-like species into Roussin's red ester (RRE), another iron-sulfur nitrosyl complex. rsc.org This highlights the complex interplay of factors that govern the fate of iron-sulfur proteins under nitrosative conditions and establishes RBS as a crucial intermediate and a valuable biomimetic model for studying these processes.

Beyond modeling degradation, the unique properties of RBS are being harnessed in the construction of novel bio-inspired systems. In one such approach, RBS has been encapsulated within the protein nanocage of horse spleen apoferritin. rsc.orgrsc.org This protein scaffold, with its negatively charged interior surface, exhibits a strong binding affinity for the RBS anion, allowing for a high loading capacity of up to 53 RBS moieties per protein. rsc.org These RBS@apoferritin nanocomposites serve as biomimetic models for metalloenzymes and have been investigated for photocatalytic hydrogen generation, demonstrating the potential to create artificial hydrogenases. rsc.orgrsc.org

Fundamental Aspects of Controlled Nitric Oxide Delivery (Focus on Chemical Release Triggers and Mechanisms)

The high density of NO ligands in this compound has made it an attractive candidate for applications requiring the controlled release of nitric oxide. Research has focused on developing external triggers, particularly light, to initiate and control the liberation of NO from the stable iron-sulfur core.

A significant challenge in phototherapy is the limited penetration depth of ultraviolet (UV) and visible light in biological tissues. To overcome this, systems that can be activated by near-infrared (NIR) light, which can penetrate tissues more deeply, have been developed. One successful strategy involves pairing RBS with lanthanide-doped upconverting nanoparticles (UCNPs). researchgate.netresearchgate.netcapes.gov.br

These UCNPs act as transducers, absorbing low-energy NIR light (e.g., 980 nm) and converting it into higher-energy UV or visible light through a process of multiphoton upconversion. researchgate.netrsc.org This emitted light then has sufficient energy to induce the photochemical decomposition of RBS and the subsequent release of NO.

Researchers have created various composite materials incorporating this principle. One example involves embedding UCNPs and RBS into biocompatible polymer disks made of polydimethylsiloxane (B3030410) (PDMS). researchgate.netrsc.org When these UCNP_RBS_PD devices are irradiated with 980 nm light, they generate physiologically relevant concentrations of NO. researchgate.net Another approach utilizes mesoporous silica (B1680970) nanoparticles with a UCNP core, which are loaded with RBS and coated with a polymer to seal the pores, creating a water-soluble nanocarrier for NIR-triggered NO release. escholarship.org

Table 1: NIR-Responsive NO-Releasing Systems Based on this compound

| System Configuration | Trigger Wavelength (nm) | Mechanism | Reference(s) |

|---|---|---|---|

| UCNPs and RBS in PDMS polymer disk | 980 | NIR absorption by UCNPs, emission of visible light, photochemical decomposition of RBS. | researchgate.net, rsc.org |

| Mesoporous silica nanoparticle with UCNP core | 980 | UCNP core absorbs NIR, emits visible light to trigger NO release from RBS in pores. | escholarship.org |

The photochemical release of NO from this compound is a complex process characterized by a very low quantum yield, indicating low efficiency. cmu.edu Studies using flash photolysis have revealed that the photodecomposition of the [Fe₄S₃(NO)₇]⁻ anion is not a simple, single-step process. cmu.eduresearchgate.net

Upon photoexcitation, the process involves at least two transient intermediates, designated X and Y, with lifetimes on the microsecond and millisecond scale, respectively. vulcanchem.com A proposed mechanism suggests that these intermediates can either react with NO to reform the parent RBS cluster or be trapped by dissolved oxygen, leading to the irreversible disintegration of the cluster framework and the net release of NO. cmu.eduresearchgate.net

Development and Characterization of Near-Infrared (NIR)-Responsive Nitric Oxide Releasing Systems

Mechanistic Insights into Antimicrobial Action: Investigation of Membrane Disruption and Interactions with Elemental Sulfur

For many years, the potent, broad-spectrum antimicrobial activity of this compound was assumed to stem from the release of cytotoxic nitric oxide. nih.govresearchgate.netnih.gov However, recent research has overturned this long-held belief, revealing a mechanism that does not involve NO.

Studies using the hyperthermophilic archaeon Pyrococcus furiosus have demonstrated that the antimicrobial action of RBS is due to a direct, destructive interaction with the cell membrane, leading to rapid cell lysis. nih.govresearchgate.netnih.gov This lytic effect was observed even at low micromolar concentrations (2.0 μM) and occurred immediately upon addition of RBS, irrespective of whether the cells were rapidly dividing at 98°C or held in a non-dividing state at 4°C. nih.govresearchgate.net Crucially, RBS was found to be stable under these anaerobic, high-temperature conditions, confirming that the intact cluster, and not a degradation product, is the active toxic agent. nih.govresearchgate.net

A key finding from this research is the protective effect of elemental sulfur (S⁰). nih.govresearchgate.netnih.gov When P. furiosus was grown in the presence of S⁰, it became resistant to the lytic effects of RBS. nih.govresearchgate.net It is proposed that elemental sulfur directly interacts with the cell membrane, potentially at the same sites targeted by RBS, thereby preventing the disruptive action of the iron-sulfur cluster. nih.govnih.gov This discovery repositions RBS as a novel class of inorganic antimicrobial agent that functions via membrane disruption rather than NO-mediated toxicity. nih.govnih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) and Proposed Mechanisms of this compound

| Organism | MIC (µM) | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Pyrococcus furiosus | ~2.0 | Membrane disruption leading to cell lysis. | nih.gov, vulcanchem.com, researchgate.net |

| Clostridium spp. | 0.5 | Inhibition of spore germination. | vulcanchem.com |

Photochemical Sensitization Mechanisms in Radiation Biology (Excluding Clinical Outcomes)

Nitric oxide is a known radiosensitizer, meaning it can increase the susceptibility of cells, particularly oxygen-deficient (hypoxic) tumor cells, to the damaging effects of ionizing radiation. This has led to research into using NO donors like RBS to enhance the efficacy of radiotherapy. However, the direct application of light to activate RBS for this purpose has proven challenging. Early studies concluded that the high intrinsic toxicity and very low quantum yield for NO release made RBS a less suitable candidate for photochemically induced radiation sensitization compared to other compounds like Roussin's red salt. unt.eduacs.org

More advanced strategies have emerged that circumvent the need for external light sources, which have poor tissue penetration. A novel mechanism involves the use of scintillating nanoparticles (SCNPs) as an intermediary. academie-sciences.frnih.gov In this system, Ce-doped LiLuF₄ nanoparticles are loaded with RBS. academie-sciences.fr When exposed to high-energy X-rays during radiotherapy, these SCNPs absorb the X-ray energy and convert it into UV light via radioluminescence. academie-sciences.frnih.gov This locally generated UV light then triggers the decomposition of the nearby RBS molecules, releasing NO directly at the tumor site.

This mechanism provides a dual sensitization effect. The SCNPs themselves act as radiosensitizers by promoting the generation of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂•⁻), under X-ray irradiation. academie-sciences.frnih.gov The NO released from RBS can then react with this O₂•⁻ to form peroxynitrite (ONOO•⁻), a highly potent and toxic oxidizing agent that can cause significant damage to cellular components like DNA. academie-sciences.frnih.gov This X-ray-triggered, SCNP-mediated system represents a sophisticated photochemical sensitization mechanism that leverages the properties of RBS for potential therapeutic enhancement without the need for an external light source. academie-sciences.frrsc.org

Emerging Research Directions and Methodological Innovations

Development of Novel Spectroscopic and Computational Approaches for Real-Time Mechanistic Interrogation

The study of Roussin's black salt's reaction mechanisms, particularly its photo-induced decomposition to release nitric oxide, necessitates sophisticated techniques capable of probing transient species and fast kinetics. scispace.comcmu.edu

Spectroscopic Advances:

Time-resolved spectroscopic methods are at the forefront of elucidating the intricate photochemical pathways of this compound. scispace.com Laser flash photolysis coupled with UV-visible (UV-vis) and infrared (IR) spectroscopy has been instrumental in identifying short-lived intermediates. scispace.comcmu.edu For instance, time-resolved optical spectroscopy has revealed the formation of at least two distinct intermediates, denoted as X and Y, following laser excitation of the [Fe₄S₃(NO)₇]⁻ anion. scispace.com These intermediates exhibit different lifetimes and reactivities towards nitric oxide, allowing for the partial reconstruction of the parent complex. scispace.com

Time-resolved infrared (TRIR) spectroscopy offers complementary insights by tracking changes in the vibrational frequencies of the nitrosyl (NO) ligands, which are highly sensitive to the electronic and structural environment of the iron centers. cmu.edu These experiments have confirmed the prompt formation of an intermediate after a laser flash, which subsequently reacts with NO. cmu.edu

Computational Synergy:

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental spectroscopic data. researchgate.netnih.gov By modeling the electronic structure, geometry, and vibrational frequencies of the ground state, excited states, and potential intermediates, DFT provides a theoretical framework for interpreting complex spectra. nih.govresearchgate.netnih.gov For example, DFT calculations have been employed to describe the electronic structure of the [Fe₄S₃(NO)₇]⁻ anion, characterizing it as a system with complex antiferromagnetic coupling between the iron centers. researchgate.net Such theoretical insights are crucial for understanding the nature of the orbitals involved in electronic transitions and subsequent photoreactivity.

Design Principles for Next-Generation this compound Analogue Synthesis with Tunable Reactivity

The quest for more effective nitric oxide-releasing molecules for applications like photodynamic therapy has spurred research into the synthesis of novel analogues of this compound with tailored properties. rsc.orgmdpi.com The key design principles revolve around modifying the ligand environment and the cluster core to tune the reactivity, stability, and light-absorption characteristics of the resulting compounds.

One approach involves the synthesis of "mixed-metal" clusters, where one or more iron atoms are substituted with other transition metals. This can alter the electronic properties and, consequently, the photoreactivity of the cluster. Another strategy focuses on modifying the bridging sulfide (B99878) or terminal nitrosyl ligands. For example, the synthesis of Roussin's red salt esters, [Fe₂(μ-SR)₂(NO)₄], by reacting dinitrosyliron complexes with thiols, provides a platform for systematically studying how different organic substituents (R groups) influence the electronic structure and reactivity. nih.gov Although structurally simpler than this compound, these red salt esters offer valuable insights into the fundamental factors governing the stability and decomposition of iron-sulfur-nitrosyl clusters.

The overarching goal is to create analogues that can be activated by lower-energy light (in the near-infrared, or NIR, region) to allow for deeper tissue penetration in therapeutic applications. core.ac.uk This often involves designing molecules with specific chromophores that can absorb light at longer wavelengths.

Comprehensive Understanding of Reactive Intermediates and Transient Species in Solution

A central challenge in harnessing the full potential of this compound is achieving a comprehensive understanding of the reactive intermediates and transient species formed upon its activation, particularly in solution.

Flash photolysis studies have been pivotal in this area, demonstrating that the photochemistry of this compound is highly dependent on the presence of oxygen. unt.edu In deoxygenated solutions, little to no net photochemistry is observed, suggesting that the initial photo-induced steps are reversible. cmu.edu However, in the presence of oxygen, the cluster undergoes decomposition. scispace.comunt.edu

The two primary intermediates identified, X and Y, have distinct lifetimes, with X being the shorter-lived species. scispace.com Kinetic studies have shown that both intermediates react with nitric oxide in second-order processes to reform the parent [Fe₄S₃(NO)₇]⁻ anion. scispace.com The nature of these intermediates is still a subject of active investigation, but it is hypothesized that they are formed by the photolabilization of one or more nitrosyl ligands from the iron-sulfur core. cmu.edu The different reactivities of X and Y may arise from the loss of NO from chemically distinct sites within the cluster. cmu.edu

Further research is focused on trapping and characterizing these transient species using a combination of fast spectroscopic techniques and chemical trapping agents to gain a more complete picture of the decomposition pathway.

Elucidation of Structure-Reactivity Relationships in Diverse Chemical Environments

The reactivity of this compound and its analogues is not solely an intrinsic property but is also profoundly influenced by the surrounding chemical environment. Understanding these structure-reactivity relationships is crucial for predicting and controlling their behavior in different applications.

The solvent, pH, and presence of other molecules can all impact the stability and decomposition of the cluster. For instance, the conversion between Roussin's red salt and black salt is a reversible process that is dependent on the acidity of the solution. wikipedia.org

Computational studies, particularly DFT, play a significant role in dissecting these relationships. By modeling the interaction of the cluster with solvent molecules and other species, researchers can gain insights into how the environment perturbs the electronic structure and, consequently, the reaction pathways. Broken-symmetry DFT calculations have been particularly useful in analyzing the spin coupling between the iron centers, which is a key determinant of the cluster's electronic properties and reactivity. nih.govnih.gov These calculations have revealed that while the energy differences between high-spin and low-spin states are similar to non-nitrosylated iron-sulfur clusters, the individual iron site spins are lower in Roussin's salts, leading to exceptionally high calculated exchange coupling constants (J values). nih.govnih.gov

The ultimate aim is to develop a predictive understanding of how modifications to the cluster's structure and its immediate environment can be used to fine-tune its reactivity for specific purposes, from controlled nitric oxide release in biological systems to catalytic applications in chemical synthesis.

Q & A

Q. How can computational models predict the environmental persistence of Roussin’s black salt derivatives in ecotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.